![molecular formula C6H12ClNO B2628889 (1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride CAS No. 2445749-75-5](/img/structure/B2628889.png)
(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane;hydrochloride
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Overview
Description
“(1R,6S)-2-azabicyclo[4.2.0]octane hydrochloride” is a chemical compound with the CAS Number: 2307778-78-3 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(1S,6R)-2-azabicyclo[4.2.0]octane hydrochloride” and its InChI Code is "1S/C7H13N.ClH/c1-2-6-3-4-7(6)8-5-1;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1" .
Physical And Chemical Properties Analysis
As mentioned earlier, this compound is typically stored at room temperature and is available in powder form . It has a molecular weight of 147.65 .
Scientific Research Applications
Stereochemistry and Functional Group Control
Olivanic Acid Analogues and Stereochemistry The study by Bateson et al. (1992) focuses on the stereochemistry of olivanic acid analogues, specifically 7-heteroatom-substituted 7-acetyl-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-spirocyclohexanes. Their research reveals the influence of functional groups on the stereoselectivity of reduction products, utilizing borohydride reagents. The structural configurations were confirmed through X-ray crystallography, underscoring the significance of functional group interactions in dictating stereochemical outcomes (Bateson et al., 1992).
Synthesis and Structural Analysis
Diastereoselective Synthesis from Chiral α-Hydroxyaldehyde Derivatives Mahía et al. (2017) demonstrated a highly diastereoselective synthesis of 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives using the aza-Prins cyclization. This method presents a novel route for the asymmetric synthesis of 7-(alkyl or aryl)-6-oxa-2-azabicyclo[3.2.1]octane derivatives, showcasing the potential of chiral precursors in constructing complex bicyclic systems (Mahía et al., 2017).
Chiral 2,6-Bridged Morpholine System The research by Kilonda et al. (1995) explored the synthesis of a chiral 2,6-bridged morpholine system, specifically trans-6,7-diol derivatives of 8-oxa-3-azabicyclo[3.2.1]octane. This work elucidates a multi-step synthetic pathway and highlights the significance of key rearrangement steps in constructing complex chiral structures (Kilonda et al., 1995).
Safety and Hazards
The compound has been labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if safety precautions are not followed .
properties
IUPAC Name |
(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-8-4-5-3-7-6(1)5;/h5-7H,1-4H2;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBEJCCUMNERV-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]2[C@@H]1NC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,6R)-3-Oxa-7-azabicyclo[4.2.0]octane hydrochloride |
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